5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 886494-11-7
VCID: VC8147587
InChI: InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13)
SMILES: COC1=CC=CC(=C1)C2=NNC(=O)C2
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one

CAS No.: 886494-11-7

Cat. No.: VC8147587

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one - 886494-11-7

Specification

CAS No. 886494-11-7
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name 3-(3-methoxyphenyl)-1,4-dihydropyrazol-5-one
Standard InChI InChI=1S/C10H10N2O2/c1-14-8-4-2-3-7(5-8)9-6-10(13)12-11-9/h2-5H,6H2,1H3,(H,12,13)
Standard InChI Key MOQBUHRNJINERX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NNC(=O)C2
Canonical SMILES COC1=CC=CC(=C1)C2=NNC(=O)C2

Introduction

Chemical Characteristics

Structural and Molecular Properties

The IUPAC name for this compound is 3-(3-methoxyphenyl)-1,4-dihydropyrazol-5-one. Its canonical SMILES representation is COC1=CC=CC(=C1)C2=NNC(=O)C2, reflecting the methoxy group at the 3-position of the phenyl ring and the keto-enol tautomerism inherent to pyrazolones. The crystal structure and tautomeric equilibrium remain uncharacterized for this specific derivative, but analogous pyrazolones typically adopt a planar conformation with delocalized electron density across the heterocyclic ring .

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.886494-11-7
Molecular FormulaC10H10N2O2\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}_{2}
Molecular Weight190.2 g/mol
IUPAC Name3-(3-methoxyphenyl)-1,4-dihydropyrazol-5-one
SMILESCOC1=CC=CC(=C1)C2=NNC(=O)C2
InChI KeyMOQBUHRNJINERX-UHFFFAOYSA-N

Physicochemical Properties

Synthesis and Optimization

General Synthetic Routes

Pyrazolones are typically synthesized via cyclo-condensation reactions between hydrazines and β-keto esters or diketones. For 5-(3-Methoxy-phenyl)-2,4-dihydro-pyrazol-3-one, a plausible route involves the reaction of 3-methoxybenzaldehyde with a pyrazolone precursor under acidic or catalytic conditions. A metal-free cyclization strategy, as reported by Liu et al., could also be adapted. This method employs unsaturated hydrazones in polyethylene glycol-400 (PEG-400) to yield pyrazolones with diverse aryl substitutions .

Table 2: Representative Reaction Conditions for Pyrazolone Synthesis

ReactantSolventCatalystYield (%)Reference
3-MethoxybenzaldehydePEG-400None60–70
β-Keto ester derivativeGlacial AcOHHCl50–65

Optimization Challenges

Research Findings and Biological Activity

Anti-Inflammatory and Antimicrobial Activity

Pyrazolones with aryl substitutions demonstrate cyclooxygenase-2 (COX-2) inhibition, suggesting anti-inflammatory potential. Molecular docking studies indicate that the methoxy group forms hydrogen bonds with COX-2’s active site, reducing prostaglandin synthesis. Additionally, some analogs show moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL), though efficacy against Gram-negative strains remains limited .

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